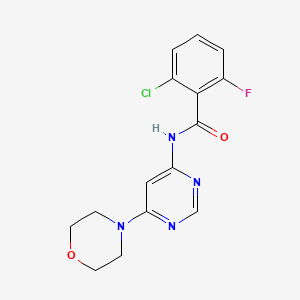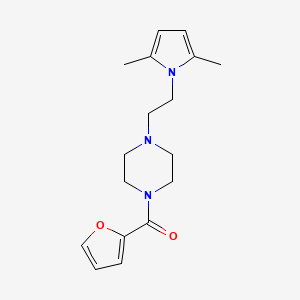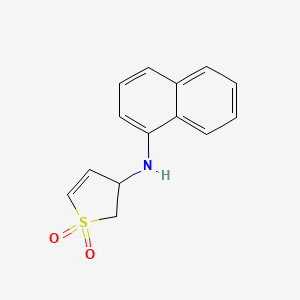
2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a morpholinopyrimidine moiety
Méthodes De Préparation
The synthesis of 2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then converted to the corresponding benzamide through an amidation reaction.
Introduction of the Morpholinopyrimidine Moiety: The morpholinopyrimidine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring is functionalized with a morpholine group.
Final Coupling: The final step involves coupling the benzamide core with the morpholinopyrimidine moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Analyse Des Réactions Chimiques
2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents to form carbon-carbon bonds
Applications De Recherche Scientifique
2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool for studying the effects of fluorine and chlorine substitutions on the biological activity of benzamide derivatives
Mécanisme D'action
The mechanism of action of 2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are involved in the inflammatory response. The inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-6-fluorobenzamide: Lacks the morpholinopyrimidine moiety, making it less effective in biological applications.
6-morpholinopyrimidin-4-yl derivatives: These compounds may lack the chloro and fluoro substitutions, affecting their chemical reactivity and biological activity.
Saflufenacil: A similar compound used as a herbicide, which also contains a benzamide core with chloro and fluoro substitutions but has different biological targets and applications
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-(6-morpholin-4-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-10-2-1-3-11(17)14(10)15(22)20-12-8-13(19-9-18-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAVNQUYKLXQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2616634.png)
![methyl 6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2616636.png)
![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/new.no-structure.jpg)

![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)


![Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2616646.png)




![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2616656.png)
